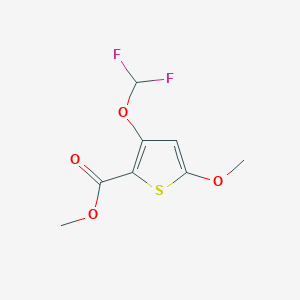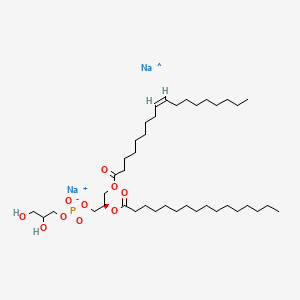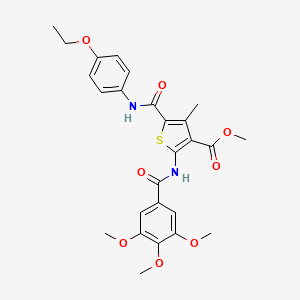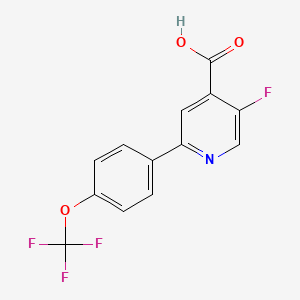
4-(5-Chloro-3,4-dinitro-2-thienyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholine, 4-(5-chloro-3,4-dinitro-2-thienyl)-: is a chemical compound with the molecular formula C8H8ClN3O5S and a molecular weight of 293.68 g/mol This compound is characterized by the presence of a morpholine ring substituted with a 5-chloro-3,4-dinitro-2-thienyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Morpholine, 4-(5-chloro-3,4-dinitro-2-thienyl)- typically involves the nitration of a thienyl precursor followed by chlorination and subsequent reaction with morpholine. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and chlorinating agents such as thionyl chloride .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and chlorination processes, followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Morpholine, 4-(5-chloro-3,4-dinitro-2-thienyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Higher oxidation state products.
Reduction: Amino derivatives.
Substitution: Various substituted morpholine derivatives.
Applications De Recherche Scientifique
Chemistry: Morpholine, 4-(5-chloro-3,4-dinitro-2-thienyl)- is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules .
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities .
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of dyes and pigments .
Mécanisme D'action
The mechanism of action of Morpholine, 4-(5-chloro-3,4-dinitro-2-thienyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological macromolecules. The chlorine atom and the thienyl ring contribute to the compound’s binding affinity and specificity towards its targets .
Comparaison Avec Des Composés Similaires
- Morpholine, 4-(5-chloro-2-thienyl)-
- Morpholine, 4-(3,4-dinitro-2-thienyl)-
- Morpholine, 4-(5-bromo-3,4-dinitro-2-thienyl)-
Comparison: Morpholine, 4-(5-chloro-3,4-dinitro-2-thienyl)- is unique due to the presence of both chloro and dinitro substituents on the thienyl ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the nitro groups enhances its potential as an oxidizing agent, while the chlorine atom provides opportunities for further functionalization through substitution reactions .
Propriétés
Numéro CAS |
680212-26-4 |
|---|---|
Formule moléculaire |
C8H8ClN3O5S |
Poids moléculaire |
293.69 g/mol |
Nom IUPAC |
4-(5-chloro-3,4-dinitrothiophen-2-yl)morpholine |
InChI |
InChI=1S/C8H8ClN3O5S/c9-7-5(11(13)14)6(12(15)16)8(18-7)10-1-3-17-4-2-10/h1-4H2 |
Clé InChI |
ZAUAZIZNNOLHEG-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=C(C(=C(S2)Cl)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![endo-N-(2-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12066840.png)
![[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[4-(methylamino)imidazo[4,5-d]pyridazin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12066842.png)

![20-Chloro-10-hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one](/img/structure/B12066856.png)

![3,5-Difluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine](/img/structure/B12066868.png)


![2-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-1,8-dihydropurin-6-one](/img/structure/B12066891.png)




